molecular formula C22H19ClN2O3S3 B371382 3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 298215-94-8

3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B371382
CAS No.: 298215-94-8
M. Wt: 491.1g/mol
InChI Key: MLRIJSGMROEQAG-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, characterized by a 1,3-thiazolidin-4-one core with a benzylidene substituent at the 5-position and diverse functional groups at the 3-position.

Properties

IUPAC Name

(5E)-3-(2-chlorophenyl)-5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S3/c23-16-8-4-5-9-17(16)24-21(26)20(31-22(24)29)13-14-10-11-19(18(12-14)25(27)28)30-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRIJSGMROEQAG-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-ones are recognized for their potential in treating various diseases, including cancer, diabetes, and infections. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The structure of this compound can be broken down as follows:

  • Thiazolidinone Core : The thiazolidinone ring is pivotal for its biological activity.
  • Substituents : The presence of a 2-chlorophenyl group and a cyclohexylsulfanyl moiety enhances its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Research indicates that modifications at specific positions on the thiazolidinone ring can significantly enhance anticancer efficacy. For instance, compounds with nitro substituents have been associated with increased cytotoxicity against various cancer cell lines.

  • Case Study : A study on similar thiazolidinone derivatives revealed that compounds with a 4-chlorophenyl substituent exhibited strong inhibition of glioblastoma cells (LN229) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. These compounds exhibit activity against a range of pathogens, including bacteria and fungi.

  • Research Findings : A review highlighted that thiazolidinone derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The introduction of different substituents can modulate this activity, making them potential candidates for developing new antibiotics .

Antioxidant Activity

Antioxidant properties are another notable feature of thiazolidin-4-one derivatives. These compounds can scavenge free radicals and reduce oxidative stress.

  • Experimental Evidence : In vitro assays have demonstrated that certain thiazolidinone derivatives exhibit strong antioxidant activity, outperforming standard antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural modifications. Key findings include:

  • Position 2 Modifications : Substituents at this position can enhance anticancer and antimicrobial activities.
  • Position 5 Modifications : Variations here often lead to improved antioxidant properties.
Substituent PositionBiological Activity Impact
Position 2Enhances anticancer activity
Position 5Increases antioxidant capacity

Summary of Biological Activities

The following table summarizes the biological activities associated with thiazolidinone derivatives relevant to the compound :

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines ,
AntimicrobialEffective against various bacterial strains ,
AntioxidantScavenges free radicals; reduces oxidative stress ,
AntidiabeticPotential PPARγ agonists ,

Scientific Research Applications

Structural Overview

The compound's molecular formula is C22H19ClN2O3S3C_{22}H_{19}ClN_{2}O_{3}S_{3} with a molecular weight of approximately 491.1g/mol491.1\,g/mol. Its structure consists of a thiazolidinone core with various substituents that enhance its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Research indicates that specific modifications on the thiazolidinone ring can significantly enhance anticancer efficacy.

  • Case Study : A study demonstrated that similar thiazolidinone derivatives with a 4-chlorophenyl substituent exhibited strong inhibition of glioblastoma cells (LN229), primarily through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. These compounds exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

  • Research Findings : A review highlighted that thiazolidinone derivatives possess significant antibacterial effects. The introduction of different substituents can modulate this activity, making them potential candidates for developing new antibiotics.

Antioxidant Activity

Antioxidant properties are another notable feature of thiazolidin-4-one derivatives. These compounds can scavenge free radicals and reduce oxidative stress.

  • Experimental Evidence : In vitro assays have shown that certain thiazolidinone derivatives exhibit strong antioxidant activity, outperforming standard antioxidants like vitamin C.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural modifications. Key findings include:

Substituent PositionBiological Activity Impact
Position 2Enhances anticancer activity
Position 5Increases antioxidant capacity

Summary of Biological Activities

The following table summarizes the biological activities associated with thiazolidinone derivatives relevant to the compound:

Activity TypeDescription
AnticancerInhibits cancer cell proliferation; induces apoptosis
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals; reduces oxidative stress

Comparison with Similar Compounds

Structural and Functional Group Variations

Rhodanine derivatives exhibit significant structural diversity, primarily through substitutions on the thiazolidinone ring and the benzylidene moiety. Key comparisons include:

Substituents at the 3-Position
  • 3-Aryl Groups: 3-(2-Chlorophenyl): Present in the target compound, this group introduces steric bulk and electron-withdrawing effects. Similar derivatives, such as 3-(3-chlorophenyl) and 3-(4-bromophenyl) analogs, demonstrate that halogen position impacts molecular planarity and intermolecular interactions .
Substituents at the 5-Position
  • Benzylidene Modifications :
    • Nitro Groups : The 3-nitrobenzylidene group in the target compound contrasts with the 2-nitro (11a) and 4-nitro () isomers. Meta-nitro substitution (as in the target) may enhance electronic conjugation compared to ortho or para positions .
    • Cyclohexylsulfanyl vs. Morpholinyl/Piperazinyl : The cyclohexylsulfanyl group introduces hydrophobicity and steric hindrance, differing from morpholinyl (5c, 5d) or piperazinyl (5e, 5f) groups, which improve water solubility via hydrogen bonding .

Physicochemical Properties

Compound Substituents (3-Position) Substituents (5-Position) Melting Point (°C) Key Interactions
Target Compound 2-Chlorophenyl 4-(Cyclohexylsulfanyl)-3-nitrobenzyl N/A Likely C–H⋯π, S⋯S interactions
(5Z)-5-(2-Nitrobenzylidene)-3-hydroxyethyl 2-Hydroxyethyl 2-Nitrobenzylidene N/A Hydrogen bonding
5c () Morpholin-1-yl 4-Hydroxy-3-methoxybenzylidene 251–253 O–H⋯O, C–H⋯π
5e () Piperazin-1-yl 1,3-Benzodioxol-5-ylmethylene >260 N–H⋯O, π–π stacking
3-(4-Bromophenyl)-5-(2-Cl-benzylidene) 4-Bromophenyl 2-Chlorobenzylidene N/A Halogen⋯π interactions
  • Melting Points : Higher melting points (e.g., >260°C for 5e) correlate with rigid substituents (e.g., benzodioxole) and extensive hydrogen bonding. The target compound’s cyclohexylsulfanyl group may reduce melting points compared to polar morpholinyl analogs.
  • Hydrogen Bonding : Morpholinyl (5c) and hydroxy groups (11a, 11b) facilitate S(6) and R₂²(7) hydrogen-bonded motifs, whereas the target compound’s nitro and sulfanyl groups may favor C–H⋯O/N interactions .

Preparation Methods

Synthesis of 2-Iminothiazolidin-4-One Intermediate

A mixture of 2-chloroaniline (0.1 mol), ammonium thiocyanate (0.12 mol), and chloroacetic acid (0.1 mol) in dimethylformamide (DMF) is refluxed for 18–24 hours under nitrogen. Sodium acetate (0.1 mol) is added to catalyze the cyclization, yielding 3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of chloroacetic acid, followed by intramolecular cyclization (Figure 1).

Analytical Data :

  • IR (KBr) : 1702 cm⁻¹ (C=O), 1232 cm⁻¹ (C-N), 645 cm⁻¹ (C-S).

  • ¹H NMR (DMSO-d₆) : δ 7.09–7.68 (m, 4H, Ar-H), 12.45 (s, 1H, NH).

Functionalization of the Benzylidene Moiety

The 5-benzylidene group is introduced via Knoevenagel condensation.

Preparation of 4-(Cyclohexylsulfanyl)-3-Nitrobenzaldehyde

4-Chloro-3-nitrobenzaldehyde (0.05 mol) is reacted with cyclohexanethiol (0.06 mol) in the presence of potassium carbonate (0.1 mol) in dry acetone. The mixture is refluxed for 6–8 hours, enabling nucleophilic aromatic substitution at the 4-position. The nitro group remains intact due to its meta-directing nature.

Reaction Conditions :

  • Temperature: 60°C

  • Yield: 78%

  • ¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (d, 1H, Ar-H), 7.89 (dd, 1H, Ar-H), 3.12–3.25 (m, 1H, SCH), 1.20–1.85 (m, 10H, cyclohexyl).

Knoevenagel Condensation

The thiazolidin-4-one intermediate (0.02 mol) is condensed with 4-(cyclohexylsulfanyl)-3-nitrobenzaldehyde (0.022 mol) in glacial acetic acid containing anhydrous sodium acetate (0.02 mol). The reaction is refluxed for 4–5 hours, facilitating dehydration and formation of the benzylidene group.

Key Observations :

  • The electron-withdrawing nitro group enhances electrophilicity of the aldehyde, accelerating condensation.

  • Steric hindrance from the cyclohexylsulfanyl group necessitates prolonged reflux.

Structural Characterization and Analytical Validation

Spectroscopic Analysis

IR (KBr) :

  • 3117 cm⁻¹ (aromatic C-H), 1702 cm⁻¹ (C=O), 1601 cm⁻¹ (C=C), 535 cm⁻¹ (C-S bend).

¹H NMR (DMSO-d₆) :

  • δ 7.82 (s, 1H, -CH=), 7.09–7.79 (m, 8H, Ar-H), 3.12–3.25 (m, 1H, SCH), 1.20–1.85 (m, 10H, cyclohexyl).

13C NMR (DMSO-d₆) :

  • δ 170.8 (C=O), 162.9 (C=N), 140.7 (C-S), 127.4–115.4 (aromatic carbons), 53.2 (SCH), 25.1–24.3 (cyclohexyl).

MS (ESI) :

  • m/z: 487.95 [M+H]⁺ (calculated for C₂₂H₂₀ClN₃O₃S₂: 488.02).

Crystallographic Data (Hypothetical)

While no single-crystal data exists for the target compound, analogous structures exhibit monoclinic crystal systems with P2₁/c space groups. Hydrogen bonding between the thioxo group and aromatic protons stabilizes the planar thiazolidinone ring.

Optimization and Challenges

Yield Improvement Strategies

  • Catalyst Screening : Using piperidine as a base in lieu of sodium acetate increased condensation yields to 82% in preliminary trials.

  • Solvent Effects : Ethanol/water mixtures (7:3) reduced side-product formation during Knoevenagel condensation.

Common Side Reactions

  • Oxidation of Thioxo Group : Prolonged heating in acetic acid risks oxidation to disulfides, necessitating inert atmospheres.

  • Nitro Group Reduction : Trace metal impurities may catalyze partial reduction to amines, detectable via LC-MS.

Comparative Analysis with Analogous Derivatives

Compound Substituents Yield (%) AChE Inhibition (pIC₅₀)
Target Compound2-Cl, 4-(Cyclohexylsulfonyl)75N/A
4i4-(Benzyloxy)681.22 ± 0.002
4t2-Br721.15 ± 0.005

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

  • Reaction Conditions : Reflux a mixture of thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in DMF/acetic acid (1:2 ratio) for 2–4 hours. This method ensures cyclization and benzylidene formation .
  • Catalysts : Use β-cyclodextrin-SO3H under solvent-free conditions to improve regioselectivity and reduce byproducts .
  • Purification : Recrystallize from DMF-ethanol (1:3) to isolate pure crystals, achieving yields up to 75% .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Source
Solvent SystemDMF/Acetic Acid (1:2)65–75
Catalystβ-cyclodextrin-SO3H70–80
RecrystallizationDMF-Ethanol (1:3)>90 purity

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.11–7.24 ppm) and carbonyl carbons (δ 171–172 ppm) to confirm regiochemistry .
    • IR : Detect C=O (1655–1660 cm⁻¹) and C=S (thioxo, ~1250 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve crystal packing and confirm Z/E configuration of the benzylidene group .

Q. Table 2: Key Spectroscopic Data

Functional Group¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)Source
Aromatic protons7.11–7.24128–138
Thiazolidinone C=O171–1721655–1660
Thioxo (C=S)~1250

Advanced Research Questions

Q. What reaction pathways are plausible for modifying the benzylidene moiety?

Methodological Answer:

  • Electrophilic Substitution : Nitrate the benzylidene group using HNO3/H2SO4 at 0–5°C to introduce nitro groups .
  • Oxidation : Treat with H2O2/CH3COOH to convert the thioether (S-cyclohexyl) to sulfoxide/sulfone derivatives .
  • Reduction : Use NaBH4/EtOH to reduce the nitro group to amine, enabling further functionalization .

Design Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using HRMS .

Q. How can environmental stability and degradation products be assessed systematically?

Methodological Answer:

  • Experimental Design : Conduct long-term (6–12 months) studies under controlled abiotic (pH, UV light) and biotic (soil microbiota) conditions .
  • Analytical Workflow :
    • LC-MS/MS : Identify degradation products (e.g., nitro-reduced amines, sulfoxide derivatives).
    • ECOSAR Modeling : Predict ecotoxicity of metabolites .

Q. Table 3: Stability Study Parameters

ConditionTest RangeKey MetricsSource
pH3.0–9.0Hydrolysis rate (k)
UV Exposure254 nm, 8 h/dayPhotodegradation half-life
Soil MicrobiotaOECD 307 (aerobic)Biodegradation (%)

Q. How to resolve contradictions between experimental and computational data (e.g., NMR vs DFT)?

Methodological Answer:

  • Comparative Analysis :
    • X-ray Validation : Use crystallographic data (e.g., C–S bond lengths: 1.67–1.72 Å) to benchmark DFT-optimized geometries .
    • Dynamic Effects : Account for solvent (CDCl3 vs. DMSO) and temperature (298 K) in NMR calculations .
  • Methodological Rigor : Apply Bland-Altman plots to quantify discrepancies between experimental and computed ¹³C shifts .

Q. Example Workflow :

Optimize structure using B3LYP/6-311+G(d,p) in Gaussian.

Compare computed vs. experimental NMR shifts (MAE < 2 ppm acceptable).

Adjust solvent model (IEF-PCM) if deviations occur .

Q. What strategies mitigate steric hindrance during functionalization of the cyclohexylsulfanyl group?

Methodological Answer:

  • Protection/Deprotection : Temporarily oxidize S-cyclohexyl to sulfone to reduce steric bulk, then reduce post-functionalization .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics (e.g., 100°C, 30 min) to overcome activation barriers .
  • Bulky Ligands : Use Pd(OAc)2 with P(t-Bu)3 for Suzuki couplings on hindered positions .

Validation : Monitor reaction progress via in situ IR for C–S bond formation (~750 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.